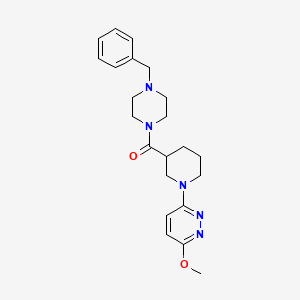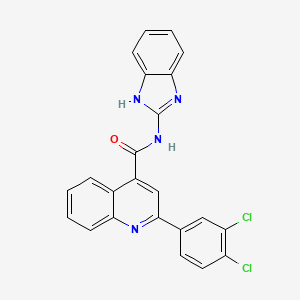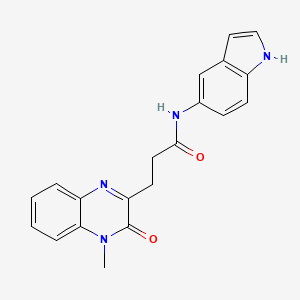
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that features a piperazine and piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, methoxypyridazine, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone: shares structural similarities with other piperazine and piperidine derivatives.
This compound: is unique due to its specific combination of functional groups and ring structures.
Uniqueness
The uniqueness of this compound lies in its potential to interact with multiple biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H29N5O2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-29-21-10-9-20(23-24-21)27-11-5-8-19(17-27)22(28)26-14-12-25(13-15-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-17H2,1H3 |
Clé InChI |
ATLZASPXQQXHHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B10979712.png)
![3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979718.png)
![N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10979727.png)



![3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979750.png)

![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)